2-Phenyl-2-propylsuccinic acid
Overview
Description
2-Phenyl-2-propylsuccinic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of succinic acid, where the hydrogen atoms on the second carbon are replaced by a phenyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-propylsuccinic acid typically involves the alkylation of succinic acid derivatives. One common method is the reaction of phenylpropyl bromide with diethyl succinate in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-propylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylpropionic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Phenylpropionic acid derivatives.
Reduction: 2-Phenyl-2-propyl-1,4-butanediol.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-propylsuccinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propylsuccinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate receptor activity. The phenyl and propyl groups contribute to its binding affinity and specificity. Pathways involved include metabolic processes and signal transduction mechanisms.
Comparison with Similar Compounds
- 2-Phenylsuccinic acid
- 2-Propylsuccinic acid
- 2-Phenyl-2-methylsuccinic acid
Comparison: 2-Phenyl-2-propylsuccinic acid is unique due to the presence of both phenyl and propyl groups, which confer distinct chemical and biological properties. Compared to 2-Phenylsuccinic acid, it has an additional propyl group, enhancing its hydrophobicity and potentially altering its reactivity. Compared to 2-Propylsuccinic acid, the phenyl group introduces aromaticity, affecting its interaction with biological targets.
Properties
IUPAC Name |
2-phenyl-2-propylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-8-13(12(16)17,9-11(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLREBWZLIOCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284582 | |
Record name | 2-phenyl-2-propylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75542-33-5 | |
Record name | 2-Phenyl-2-propylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75542-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 37775 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075542335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC37775 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-2-propylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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